molecular formula C17H21N5O2 B12164357 5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide

5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide

Cat. No.: B12164357
M. Wt: 327.4 g/mol
InChI Key: YNFWAILCWRBJQU-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide involves multiple steps, including the formation of the indole ring and the introduction of the triazole moiety. The synthetic route typically starts with the preparation of the indole core, followed by the attachment of the triazole group through various chemical reactions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol.

Scientific Research Applications

5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). These compounds share structural similarities but differ in their pharmacological profiles and biological activities. The uniqueness of 5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide lies in its specific substitution pattern and the presence of the triazole moiety, which may confer distinct properties and applications .

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-2-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-10(2)7-15-18-17(21-20-15)19-16(23)14-9-11-8-12(24-4)5-6-13(11)22(14)3/h5-6,8-10H,7H2,1-4H3,(H2,18,19,20,21,23)

InChI Key

YNFWAILCWRBJQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC

Origin of Product

United States

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